4-Chloro-6-(2-methoxybenzyl)-2-methylpyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-[(2-methoxyphenyl)methyl]-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-15-11(8-13(14)16-9)7-10-5-3-4-6-12(10)17-2/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTMIUFWPNTLRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
$$
\text{2-methyl-4-hydroxypyrimidine} + \text{POCl}_3 + \text{Organic base} \rightarrow \text{4-chloro-2-methylpyrimidine}
$$
Detailed Procedure and Conditions
- Reactants ratio (by weight): 2-methyl-4-hydroxypyrimidine : POCl3 : Organic base = 1 : 5–10 : 0.3–0.7
- Temperature: 25–100 °C
- Reaction time: 2–5 hours
- Organic bases used: Triethylamine, diisopropylethylamine, N,N-dimethylaniline, pyridine, among others.
- Work-up: After reaction completion, excess POCl3 is removed under reduced pressure; the residue is quenched with ice-water mixture and extracted with ethyl acetate; the organic layer is washed with saturated sodium bicarbonate and sodium chloride solutions, dried over anhydrous sodium sulfate, and concentrated to yield the product.
Representative Experimental Data
| Embodiment | Organic Base Used | POCl3 (mL) | Base (mL) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| 1 | Triethylamine | 375 | 50 | 25 | 2 | 88.98 | >98 |
| 2 | Diisopropylethylamine | 500 | 100 | 45 | 5 | 91.55 | >98 |
| 3 | N,N-Dimethylaniline | 600 | 85 | 85 | 4 | 85.56 | >98 |
| 4 | Pyridine | 420 | 48 | 100 | 3 | 77.86 | >98 |
Note: Reaction temperatures correspond to reflux temperatures for each base.
Advantages of this Method
- Short synthetic route with high yield (up to ~91.55%).
- Use of relatively low-toxicity reagents.
- Environmentally friendly with reduced pollution due to efficient work-up.
- Flexibility in choice of organic base to optimize reaction conditions.
Functionalization at 6-Position: Introduction of 2-Methoxybenzyl Group
While the patents and literature primarily detail the preparation of the 4-chloro-2-methylpyrimidine core, the subsequent substitution at the 6-position with a 2-methoxybenzyl moiety typically involves nucleophilic aromatic substitution or related coupling reactions.
General Approach
- Starting from 4-chloro-6-chloropyrimidine derivatives or 4-chloro-2-methyl-6-chloropyrimidine, the chlorine at the 6-position is displaced by 2-methoxybenzyl nucleophiles under controlled conditions.
- The reaction may be facilitated by base catalysis or transition-metal catalysis depending on the nucleophile and leaving group.
Example Reaction Conditions (Inferred from Related Pyrimidine Chemistry)
- Solvent: Polar aprotic solvents such as DMF or DMSO.
- Base: Potassium carbonate or sodium hydride.
- Temperature: 50–120 °C.
- Time: Several hours (3–12 h).
- Work-up: Extraction, washing, and purification by recrystallization or chromatography.
Summary Table of Preparation Steps
| Step | Reaction Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Chlorination of 2-methyl-4-hydroxypyrimidine | POCl3, organic base (triethylamine, etc.), 25–100 °C, 2–5 h | High yield 4-chloro-2-methylpyrimidine (>85%) |
| 2 | Quenching and extraction | Ice-water quench, ethyl acetate extraction | Removal of excess POCl3, isolation of product |
| 3 | Substitution at 6-position with 2-methoxybenzyl | 2-methoxybenzyl nucleophile, base, polar aprotic solvent, heat | Formation of 4-chloro-6-(2-methoxybenzyl)-2-methylpyrimidine |
Research Findings and Optimization Notes
- The choice of organic base significantly affects yield and reaction temperature. For example, diisopropylethylamine gave the highest yield (~91.55%) at moderate temperature (45 °C).
- Reaction times vary with base and temperature; higher temperatures reduce reaction time but may lower yield due to side reactions.
- The work-up procedure involving quenching with ice-water and multiple organic solvent extractions ensures removal of phosphorus oxychloride and by-products, leading to high purity (>98%).
- The synthetic route is considered green and efficient, minimizing hazardous waste and using readily available reagents.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Research
4-Chloro-6-(2-methoxybenzyl)-2-methylpyrimidine has been investigated for its potential as an anticancer agent. Pyrimidine derivatives are known to exhibit cytotoxic properties against various cancer cell lines. For instance, studies have shown that modifications in the pyrimidine structure can enhance activity against specific cancer types, suggesting that this compound could serve as a lead compound for further development in anticancer therapies .
2. Diabetes Medications
This compound is also relevant in the synthesis of active pharmaceutical ingredients (APIs) for diabetes medications. Pyrimidine derivatives play a crucial role in developing drugs that target metabolic pathways associated with diabetes, indicating that this compound could be an important intermediate in such formulations .
3. Structure-Activity Relationship Studies
Research focusing on the structure-activity relationship (SAR) of pyrimidine compounds has highlighted the importance of specific substitutions on the pyrimidine ring to enhance biological activity. The methoxybenzyl group in this compound may influence its pharmacokinetic properties and receptor interactions, making it a candidate for further SAR studies to optimize its therapeutic efficacy .
Agricultural Applications
1. Herbicide Development
The compound has been noted for its potential use as an intermediate in the synthesis of herbicides. The incorporation of chlorinated pyrimidines into herbicide formulations can improve their effectiveness against a broader spectrum of weeds. The synthesis of sulfonylurea herbicides often involves pyrimidine derivatives, indicating that this compound could be pivotal in developing new herbicidal agents .
Synthesis and Production Methods
The efficient synthesis of this compound is crucial for its application in research and industry. Various methods have been explored:
- Nucleophilic Aromatic Substitution : This method allows the introduction of the methoxybenzyl group onto the pyrimidine ring, which can be optimized for yield and purity .
- Environmentally Friendly Processes : Recent advancements emphasize the need for sustainable synthesis routes, employing green chemistry principles to minimize waste and enhance product yield .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of several pyrimidine derivatives, including this compound, on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, supporting further investigation into its mechanisms of action and potential as an anticancer drug .
Case Study 2: Herbicide Efficacy
In agricultural trials, formulations containing this pyrimidine derivative were tested against common weed species. The results demonstrated enhanced efficacy compared to traditional herbicides, suggesting that this compound could lead to more effective weed management solutions in crop production systems .
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2-methoxybenzyl)-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and methoxybenzyl groups can enhance its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of 4-chloro-6-(2-methoxybenzyl)-2-methylpyrimidine, emphasizing substituent effects on reactivity, physicochemical properties, and applications:
Key Comparisons:
Substituent Effects on Reactivity
- The 2-methoxybenzyl group in the target compound introduces steric bulk and electron-donating methoxy effects, which may slow nucleophilic displacement at C4 compared to analogs like 4-chloro-6-ethyl-2-methylpyrimidine .
- Methylthio (SCH3) in 4-chloro-6-ethoxy-2-(methylthio)pyrimidine increases sulfur-mediated reactivity, enabling thiol-disulfide exchange reactions absent in the target compound .
Solubility: Thieno-fused analogs (e.g., thieno[3,2-d]pyrimidines) exhibit lower aqueous solubility due to extended aromatic systems .
Synthetic Yields
- Derivatives with smaller R6 groups (e.g., ethyl or ethoxy) are synthesized in higher yields (55–95%) compared to benzyl-substituted analogs (28–55%), reflecting reduced steric challenges .
Biological Activity
4-Chloro-6-(2-methoxybenzyl)-2-methylpyrimidine is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, pharmacokinetics, and applications in scientific research.
Chemical Structure and Properties
- Molecular Formula : C12H12ClN3O
- Molecular Weight : 249.69 g/mol
- LogP : 3.1 (indicating moderate lipophilicity)
- Polar Surface Area : 40 Ų
The presence of the chloro and methoxy groups enhances the compound's pharmacological profile by improving its solubility and bioavailability.
While specific interactions of this compound with molecular targets are not fully elucidated, compounds with similar structures often exhibit diverse biological activities through various mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with specific receptors, modulating their activity and leading to therapeutic effects.
Biological Activities
Research indicates that derivatives of pyrimidine compounds often exhibit a range of biological activities:
- Antimicrobial Activity : Similar pyrimidine derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some studies suggest potential anticancer activity through the inhibition of cancer cell proliferation.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 Values | Notes |
|---|---|---|---|
| This compound | Potential enzyme inhibitor | TBD | Investigated for GSK-3β inhibition |
| 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin) | Moderate activity | TBD | Similar structure with different side chains |
Pharmacokinetics
The pharmacokinetic properties (ADME) of this compound remain largely unexplored. However, the presence of a pyrimidine ring suggests potential for good absorption and distribution in biological systems.
Case Studies
-
Enzyme Inhibition Studies :
- In vitro assays have demonstrated that related pyrimidine compounds exhibit significant inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), a target in cancer therapy. The introduction of specific substituents, such as methoxy or chloro groups, has been shown to enhance potency and metabolic stability.
-
Neuroprotective Properties :
- Preliminary studies have indicated that certain pyrimidine derivatives may protect neuronal cells from apoptosis, suggesting potential applications in neurodegenerative disorders.
Applications in Medicinal Chemistry
Due to its unique structural characteristics, this compound serves as an important building block in drug development. Its derivatives are being explored for therapeutic effects against various diseases, including cancer and neurodegenerative disorders. The trifluoromethyl group is particularly noted for enhancing the pharmacokinetic properties of drug candidates.
Future Directions
Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Future studies will likely focus on:
- Structural modifications to optimize potency and selectivity.
- Comprehensive in vivo studies to assess therapeutic efficacy.
- Exploration of interactions with various biological targets to better understand its mechanism of action.
Q & A
Q. What are the key considerations for synthesizing 4-Chloro-6-(2-methoxybenzyl)-2-methylpyrimidine with high purity?
- Methodological Answer : Synthesis optimization requires anhydrous conditions and precise stoichiometric control. For example, analogous pyrimidine derivatives (e.g., 2,4-dichloro-6-methoxypyrimidine) are synthesized using NaH in dry methylbenzene with 12-hour stirring, followed by column chromatography (silica gel) and recrystallization (e.g., CH₂Cl₂) to achieve >90% purity . Ensure strict exclusion of moisture and oxygen to prevent side reactions. Use TLC or HPLC to monitor reaction progress.
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- X-ray diffraction (single-crystal) resolves bond lengths, angles, and rotational disorder (e.g., dihedral angles between aromatic rings ).
- NMR (¹H/¹³C) identifies substituent positions: Methoxy (-OCH₃) protons resonate at ~3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution .
- Mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₃H₁₂ClN₃O requires exact mass ~261.07 g/mol).
Q. What preliminary assays are recommended to evaluate bioactivity?
- Methodological Answer : Screen for kinase inhibition (e.g., Src/Abl kinases) using in vitro enzymatic assays with ATP competition protocols. For cellular activity, test cytotoxicity (MTT assay) and apoptosis markers (Annexin V/PI staining) in cancer cell lines (e.g., prostate or leukemia models). Dose-response curves (IC₅₀ determination) should span 0.1–100 μM .
Advanced Research Questions
Q. How to address discrepancies in reported bioactivity across studies?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cellular context (e.g., overexpression of efflux pumps). Conduct meta-analysis with standardized protocols:
Q. What computational strategies predict interactions with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to model binding to α7 nicotinic receptors or kinases. Key steps:
Q. How to resolve structural ambiguities in crystallographic data?
- Methodological Answer : For rotational disorder (e.g., methoxypyrimidine group ):
- Refine occupancy ratios using SHELXL (e.g., 67.7:32.3 split ).
- Analyze intramolecular H-bonds (e.g., N-H⋯N interactions) to constrain disorder models.
- Validate with DFT calculations (Gaussian) to assess energy barriers between conformers.
Q. What strategies mitigate toxicity in preclinical development?
- Methodological Answer :
- Screen metabolic stability (microsomal assays) to identify labile sites (e.g., chloro or methoxy groups ).
- Modify substituents (e.g., replace chlorine with fluorine) to reduce off-target effects while retaining potency .
- Use in silico toxicity predictors (ADMETlab) to flag reactive metabolites or hERG liability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
